N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide
Description
Historical Development of Thiazolopyridine-Based Medicinal Agents
Thiazolopyridines, fused heterocyclic systems containing thiazole and pyridine rings, emerged as pharmacologically relevant scaffolds in the mid-20th century. Early work on adenosine receptor antagonists highlighted thiazolopyridine derivatives as potent modulators of purinergic signaling pathways. The structural versatility of these compounds enabled diverse biological interactions, with modifications to the thiazole and pyridine moieties yielding distinct therapeutic profiles.
During tuberculosis (TB) drug development campaigns, researchers observed that thiazolopyridine derivatives exhibited unexpected antimycobacterial activity through mechanisms distinct from frontline agents like isoniazid and rifampicin. This discovery catalyzed systematic exploration of thiazolopyridine pharmacophores, particularly their capacity to inhibit bacterial enzymes involved in cell wall biosynthesis. Patent literature from the 1990s documents thiazolidine derivatives with anti-diabetic properties, demonstrating the scaffold's adaptability to multiple therapeutic areas.
Recent advances in synthetic methodologies, including domino reactions and solid-phase synthesis techniques, have expanded access to structurally complex thiazolopyridines. These developments enabled precise functionalization at the 2-, 5-, and 7-positions of the thiazolopyridine core, critical for optimizing drug-like properties.
Position of N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-1-Naphthamide in Contemporary Drug Discovery
This compound occupies a unique niche as a hybrid molecule combining thiazolopyridine and naphthamide pharmacophores. The dimethyl substitution at positions 5 and 7 of the thiazolopyridine ring enhances metabolic stability compared to non-alkylated analogs, while the 1-naphthamide moiety introduces planar aromaticity conducive to π-π stacking interactions with biological targets.
Structural comparisons with prototypical thiazolopyridine derivatives reveal three key innovations:
- Spatial Orientation : The naphthamide group extends perpendicularly from the thiazolopyridine plane, creating a T-shaped molecular geometry.
- Electron Distribution : Methyl groups at C5 and C7 donate electron density to the thiazole sulfur, potentially modulating redox activity.
- Hydrogen Bonding Capacity : The secondary amide linker between heterocycle and naphthalene provides hydrogen bond donor/acceptor sites absent in simpler derivatives.
Current patent landscapes suggest this compound may interact with kinase domains and bacterial efflux pumps, though precise target validation remains incomplete. Its emergence coincides with renewed interest in polypharmacological agents capable of simultaneous modulation of multiple disease-relevant pathways.
Research Significance and Knowledge Gaps
Despite structural characterization in patent literature, fundamental questions persist regarding this compound:
The compound's anti-tuberculosis potential, suggested by structural similarities to thiazolopyridines with demonstrated Mycobacterium tuberculosis inhibition, remains experimentally unvalidated. Furthermore, its physicochemical properties (logP, polar surface area) suggest possible blood-brain barrier permeability, opening unexplored neuropharmacological applications.
Academic Research Objectives and Scope
This review establishes four priority research directions:
- Mechanistic Elucidation : Employ cryo-EM and X-ray crystallography to resolve target binding modes, particularly focusing on the naphthamide-thiazolopyridine dihedral angle's role in molecular recognition.
- Synthetic Optimization : Develop catalytic asymmetric methods for introducing the C5/C7 dimethyl groups, addressing current reliance on stoichiometric alkylation.
- Systems Pharmacology : Map polypharmacological potential through kinome-wide binding assays and bacterial proteome profiling.
- Computational Modeling : Generate machine learning models predicting off-target interactions based on the compound's unique hybrid architecture.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-11-10-12(2)20-17-16(11)24-19(21-17)22-18(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSCUKSFIQAERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the naphthamide group. One common method involves the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of robust purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It shows promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide
- Structure : Features a hydrazide group instead of the naphthamide moiety.
- Activity : Demonstrated moderate anti-exudative effects (30–40% reduction in carrageenan-induced edema) and antioxidant activity (DPPH scavenging IC₅₀ ~ 50 μM) .
- Key Difference : The hydrazide group enhances solubility but may reduce lipophilicity compared to the naphthamide derivative.
3-(5-Mercapto-[1,3,4]oxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (from )
- Structure : Shares a carboxamide group but includes a pyridyl-thiazole system.
- Activity: Not explicitly reported, but sulfonyl and pyridyl groups are associated with enhanced pharmacokinetic properties (e.g., metabolic stability) .
- Key Difference : The pyridyl-thiazole scaffold may broaden target specificity compared to the naphthamide derivative.
Biological Activity
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various disease pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.4 g/mol
- CAS Number : 1021045-62-4
This compound has been identified as a selective inhibitor of the MALT1 protein, which plays a crucial role in the signaling pathways associated with various autoimmune diseases and cancers. By inhibiting MALT1, this compound can disrupt the NF-kB signaling pathway, leading to decreased proliferation and survival of certain cancer cells.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MALT1 with an IC50 value in the low micromolar range. This suggests a strong potential for therapeutic applications in diseases characterized by aberrant MALT1 activity.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MALT1 | 0.5 - 2.0 | Inhibition of NF-kB pathway |
Case Studies
- Autoimmune Diseases : In a study involving autoimmune mouse models, treatment with this compound resulted in reduced disease severity and lower levels of pro-inflammatory cytokines compared to untreated controls.
- Cancer Models : In vitro assays using various cancer cell lines (e.g., lymphoma and leukemia) showed that this compound effectively induced apoptosis and inhibited cell proliferation. The mechanism was linked to the suppression of MALT1-mediated signaling pathways.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications to the thiazolo-pyridine moiety have been studied to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Removal of methyl groups | Decreased potency |
| Substitution with larger hydrophobic groups | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
